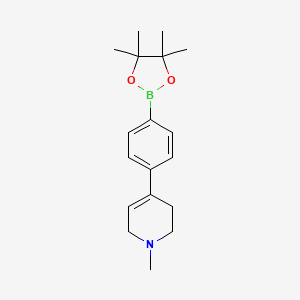

![molecular formula C18H20Cl2N4O4 B2595871 1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea CAS No. 860275-13-4](/img/structure/B2595871.png)

1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

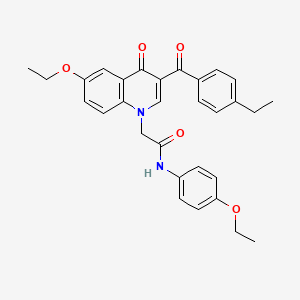

Descripción

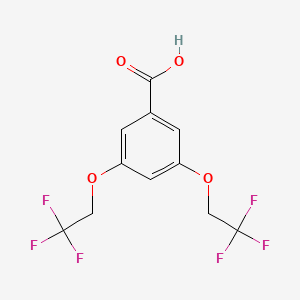

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the transformations that a compound undergoes when it reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. These properties can provide valuable information about the compound’s behavior under different conditions .Aplicaciones Científicas De Investigación

Electro-Fenton Degradation

The antimicrobials triclosan and triclocarban, similar in structure to the compound , have been degraded using electro-Fenton systems, highlighting the potential for environmental applications in breaking down persistent organic pollutants (Sirés et al., 2007).

Nucleosides Modification

The aminolysis of carbamates of adenosine and cytidine was studied, revealing insights into the modification of nucleosides, which can be crucial for drug development and biochemical research (Sigmund & Pfleiderer, 1994).

Directed Lithiation

Research on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds demonstrates the synthetic utility of these chemicals in creating complex molecules for pharmaceuticals and materials science (Smith et al., 2013).

Urease Inhibition

The study of jack bean urease and its inhibition by hydroxamic acids provides insights into the enzymatic processes involving urea, which has implications for understanding and treating diseases caused by urease-producing pathogens (Blakeley et al., 1969).

Antimycobacterial Activity

Substituted urea derivatives were explored for their antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in developing new treatments for tuberculosis (Scozzafava et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[2-[2-[(2-chlorophenyl)carbamoylamino]ethoxy]ethoxy]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N4O4/c19-13-5-1-3-7-15(13)22-17(25)21-9-10-27-11-12-28-24-18(26)23-16-8-4-2-6-14(16)20/h1-8H,9-12H2,(H2,21,22,25)(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFDQHBUOAIOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCOCCONC(=O)NC2=CC=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2595790.png)

![N-(3-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595802.png)

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2595807.png)

![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)